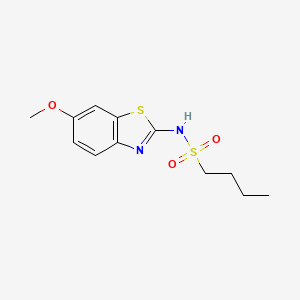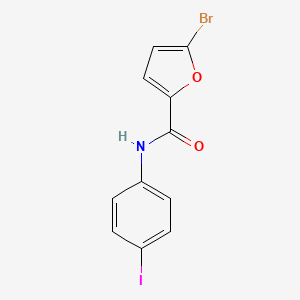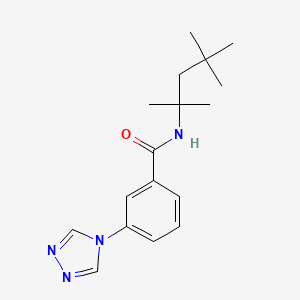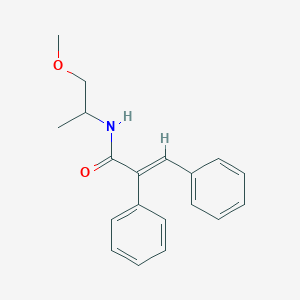
N-(6-methoxy-1,3-benzothiazol-2-yl)butane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methoxy-1,3-benzothiazol-2-yl)butane-1-sulfonamide is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a methoxy group at the 6th position of the benzothiazole ring and a butane-1-sulfonamide group attached to the nitrogen atom at the 2nd position
Vorbereitungsmethoden
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)butane-1-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 6-methoxy-2-aminobenzothiazole with butane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reaction time can further improve the overall production efficiency.
Analyse Chemischer Reaktionen
N-(6-methoxy-1,3-benzothiazol-2-yl)butane-1-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of N-(6-hydroxy-1,3-benzothiazol-2-yl)butane-1-sulfonamide. Common oxidizing agents used in this reaction include potassium permanganate and chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of N-(6-methoxy-1,3-benzothiazol-2-yl)butane-1-amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, the methoxy group can be replaced with a halogen atom using reagents like phosphorus tribromide or thionyl chloride.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: Benzothiazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties. Researchers are investigating its potential as a therapeutic agent for various diseases.
Medicine: The compound’s ability to interact with specific biological targets makes it a candidate for drug development. Studies have focused on its potential as an inhibitor of enzymes and receptors involved in disease pathways.
Industry: N-(6-methoxy-1,3-benzothiazol-2-yl)butane-1-sulfonamide is used in the development of new materials with specific properties. Its incorporation into polymers and coatings can enhance their performance and durability.
Wirkmechanismus
The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)butane-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting biological pathways. For example, it may inhibit the activity of certain kinases involved in cell signaling, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
N-(6-methoxy-1,3-benzothiazol-2-yl)butane-1-sulfonamide can be compared with other benzothiazole derivatives to highlight its uniqueness. Similar compounds include:
N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide: This compound has a similar structure but with an acetamide group instead of a butane-1-sulfonamide group. It exhibits different chemical and biological properties due to the variation in functional groups.
2-amino-6-methoxybenzothiazole: This compound lacks the butane-1-sulfonamide group and has an amino group at the 2nd position. It serves as a precursor for the synthesis of various benzothiazole derivatives.
6-methoxy-2-(methylamino)benzothiazole: This compound has a methylamino group instead of a butane-1-sulfonamide group. It shows different reactivity and biological activity compared to this compound.
The unique combination of the methoxy and butane-1-sulfonamide groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S2/c1-3-4-7-19(15,16)14-12-13-10-6-5-9(17-2)8-11(10)18-12/h5-6,8H,3-4,7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDOWVMHFKKGQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=NC2=C(S1)C=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-chloro-4-methylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5482534.png)
![3-{5-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE](/img/structure/B5482541.png)
methanol](/img/structure/B5482544.png)
![(5E)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5482546.png)

![2,4,5-trimethyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5482552.png)
![(3S*,5S*)-5-[(cyclopropylamino)carbonyl]-1-[4-(2-thienyl)butanoyl]-3-piperidinecarboxylic acid](/img/structure/B5482561.png)
![3-amino-N-[2-(2-methoxyphenyl)ethyl]-5-methyl-4-isoxazolesulfonamide](/img/structure/B5482565.png)
![N-(2,3-dichlorophenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5482570.png)


![5,8-difluoro-2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B5482580.png)

![methyl (Z)-3-[3-(3-bromophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B5482598.png)
